molecular formula C23H27N3O2 B12200464 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone

Cat. No.: B12200464
M. Wt: 377.5 g/mol
InChI Key: ZRZQNLXBQLIAGB-UHFFFAOYSA-N
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Description

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenyl group substituted with a methylpropoxy group. Compounds containing benzimidazole structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the benzimidazole and piperidine intermediates with the phenyl group substituted with a methylpropoxy group .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole moiety yields N-oxides, while reduction of the carbonyl group results in alcohol derivatives .

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and development .

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone

InChI

InChI=1S/C23H27N3O2/c1-16(2)15-28-19-9-7-18(8-10-19)23(27)26-13-11-17(12-14-26)22-24-20-5-3-4-6-21(20)25-22/h3-10,16-17H,11-15H2,1-2H3,(H,24,25)

InChI Key

ZRZQNLXBQLIAGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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